molecular formula C7H18ClN B2953082 Methyl(4-methylpentyl)amine hydrochloride CAS No. 2172584-71-1

Methyl(4-methylpentyl)amine hydrochloride

Cat. No.: B2953082
CAS No.: 2172584-71-1
M. Wt: 151.68
InChI Key: APLISFOFNBGATQ-UHFFFAOYSA-N
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Description

Aliphatic amines, characterized by open-chain carbon structures, are particularly significant. They serve as key intermediates in the production of pharmaceuticals and are integral to the development of new materials. rsc.org Their basicity, a result of the lone pair of electrons on the nitrogen atom, allows them to act as catalysts and nucleophiles in a multitude of chemical reactions. The ongoing exploration of novel alkylamine structures continues to push the boundaries of synthetic chemistry, enabling the creation of new compounds with tailored properties.

Methyl(4-methylpentyl)amine (B2816225) hydrochloride is a salt of a secondary aliphatic amine. Its structure consists of a nitrogen atom bonded to a methyl group and a 4-methylpentyl (isohexyl) group. As a hydrochloride salt, the compound is typically a more stable, crystalline solid compared to its volatile free-base form, Methyl(4-methylpentyl)amine. This enhanced stability and solubility in polar solvents make it a convenient form for storage, handling, and use in various synthetic applications where precise measurement and delivery of the amine are crucial.

While specific, high-profile applications of Methyl(4-methylpentyl)amine hydrochloride are not extensively documented in publicly available research, its significance lies in its identity as a specific, functionalized secondary amine. Secondary amines are a critical subclass of amines, distinct from primary and tertiary amines in their reactivity. They are essential precursors in numerous chemical transformations, including the synthesis of more complex tertiary amines and various nitrogen-containing heterocycles. docbrown.info The isohexyl group provides a branched, non-polar character, which can influence the solubility and steric interactions of molecules derived from it.

Below are tables detailing the chemical identifiers and computed properties for the parent amine and its hydrochloride salt.

Table 1: Chemical Identifiers

Identifier Methyl(4-methylpentyl)amine This compound
IUPAC Name N,4-dimethylpentan-1-amine nih.gov N,4-dimethylpentan-1-amine;hydrochloride
CAS Number 42763-51-9 nih.gov Not explicitly available, parent amine is 42763-51-9
Molecular Formula C₇H₁₇N nih.gov C₇H₁₈ClN

| InChI Key | TUCUVZHDJRMHQX-UHFFFAOYSA-N nih.gov | Data not available |

Table 2: Computed Molecular Properties

Property Methyl(4-methylpentyl)amine This compound
Molecular Weight 115.22 g/mol nih.gov 151.68 g/mol
Monoisotopic Mass 115.1361 g/mol nih.gov 151.1128 g/mol
Topological Polar Surface Area 12 Ų nih.gov Data not available

| Complexity | 41.7 nih.gov | Data not available |

The history of methylated amines is deeply rooted in the development of organic synthesis. One of the earliest preparations of a simple alkylamine was by Charles-Adolphe Wurtz in 1849, who synthesized methylamine (B109427) and ethylamine. byjus.com Early methods for amine alkylation, often involving the reaction of ammonia (B1221849) or a primary amine with an alkyl halide, were frequently plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. byjus.com

Over the decades, chemists developed more refined methods to control the degree of methylation. The Eschweiler-Clarke reaction, discovered in the early 20th century, became a landmark method for the methylation of primary and secondary amines using formaldehyde (B43269) and formic acid. wikipedia.orgwikipedia.org This reaction is particularly valuable because it cleanly produces tertiary amines without the risk of forming quaternary ammonium salts. wikipedia.org

The mid-to-late 20th century and into the 21st saw the advent of transition-metal-catalyzed N-methylation reactions. These modern methods often utilize methanol (B129727) as a C1 source, offering a more atom-economical and environmentally benign alternative to traditional methylating agents. nih.govacs.org Catalysts based on iridium, ruthenium, and other metals have been developed to facilitate these "borrowing hydrogen" reactions, which have significantly broadened the scope and efficiency of amine methylation. nih.govacs.org The synthesis of a specific secondary amine like Methyl(4-methylpentyl)amine would historically rely on methods like reductive amination or controlled alkylation, with modern approaches offering increasingly sophisticated and selective routes. acs.orgorganic-chemistry.org

Properties

IUPAC Name

N,4-dimethylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-7(2)5-4-6-8-3;/h7-8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLISFOFNBGATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Methyl 4 Methylpentyl Amine Hydrochloride

Primary Synthetic Routes to Methyl(4-methylpentyl)amine (B2816225) Hydrochloride

The synthesis of secondary amines such as methyl(4-methylpentyl)amine, and its subsequent conversion to the hydrochloride salt, can be achieved through several established chemical transformations. The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield, and scalability of the reaction. Key methodologies include nucleophilic substitution reactions involving haloalkane precursors and reductive amination strategies starting from carbonyl compounds.

Nucleophilic Substitution Approaches Utilizing Haloalkane Precursors

Nucleophilic substitution represents a fundamental approach to the formation of carbon-nitrogen bonds. studymind.co.uk In this context, the synthesis of methyl(4-methylpentyl)amine can be envisioned by the reaction of a primary amine with a suitable haloalkane. Specifically, this would involve the reaction of methylamine (B109427) with a 4-methylpentyl halide (e.g., 1-bromo-4-methylpentane (B146037) or 1-chloro-4-methylpentane).

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the haloalkane and displacing the halide leaving group. chemguide.co.uk

A significant challenge in this approach is the potential for over-alkylation. libretexts.org The initially formed secondary amine, methyl(4-methylpentyl)amine, is also nucleophilic and can compete with the primary amine starting material for the haloalkane. libretexts.org This can lead to the formation of a tertiary amine, (di(4-methylpentyl)methyl)amine, and even a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To mitigate this, reaction conditions can be optimized, for instance, by using a large excess of the primary amine to increase the probability of the haloalkane reacting with the intended nucleophile. studymind.co.uk

Reactant 1Reactant 2ProductPotential ByproductsReaction Type
Methylamine1-Halo-4-methylpentaneMethyl(4-methylpentyl)amineDi(4-methylpentyl)methyl)amine, Quaternary ammonium saltNucleophilic Substitution (SN2)

Reductive Amination Strategies from Carbonyl Compounds and Amines

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. mdpi.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of methyl(4-methylpentyl)amine, this would entail the reaction of 4-methylpentanal (B1672222) with methylamine.

The initial step is the formation of an N-substituted imine through the nucleophilic addition of methylamine to the carbonyl carbon of 4-methylpentanal, followed by the elimination of a water molecule. The resulting imine is then reduced in situ to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. koreascience.kr Sodium cyanoborohydride is particularly effective as it is a milder reducing agent and selectively reduces the imine in the presence of the starting aldehyde. koreascience.kr Other reducing systems, such as hydrogen gas with a metal catalyst (e.g., nickel), can also be utilized. youtube.com

Carbonyl CompoundAmineIntermediateReducing AgentProduct
4-MethylpentanalMethylamineN-(4-methylpentylidene)methanamine (Imine)Sodium borohydride, Sodium cyanoborohydride, or H2/NiMethyl(4-methylpentyl)amine

Multicomponent Reaction Methodologies for α-Branched Amines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.orgorganic-chemistry.org The Mannich reaction is a classic example of a three-component reaction that can be adapted for the synthesis of α-branched amines. beilstein-journals.org

Recent advancements in this area have explored the use of organometallic reagents in Mannich-type reactions. For instance, organozinc reagents, generated from alkyl bromides, can be coupled with aldehydes and amines in the presence of a lithium salt to produce α-branched amines. beilstein-journals.org While not a direct route to linear secondary amines like methyl(4-methylpentyl)amine, these methodologies are significant for the synthesis of more complex, substituted amine structures.

Another innovative approach is the zinc-mediated carbonyl alkylative amination (CAA) reaction. acs.orgnih.gov This method allows for the synthesis of complex α-branched alkylamines and can overcome some limitations of traditional reductive amination, particularly with sterically hindered substrates. acs.orgnih.govdigitellinc.com These advanced multicomponent strategies represent the forefront of amine synthesis, providing powerful tools for the construction of diverse and complex nitrogen-containing molecules.

Derivatization of Methyl(4-methylpentyl)amine Hydrochloride

The secondary amine functionality in methyl(4-methylpentyl)amine allows for a variety of chemical transformations to synthesize new derivatives. These reactions typically target the lone pair of electrons on the nitrogen atom or the proton on the nitrogen in the corresponding ammonium salt.

Formation of Quaternary Ammonium Salts

Secondary amines can be further alkylated to form tertiary amines and subsequently quaternary ammonium salts. libretexts.org The reaction of methyl(4-methylpentyl)amine with an alkyl halide, such as methyl iodide, would initially yield the tertiary amine, dimethyl(4-methylpentyl)amine. This tertiary amine can then react with another equivalent of the alkyl halide to form a quaternary ammonium salt.

This process is known as quaternization, or the Menschutkin reaction, and it involves the nucleophilic attack of the amine on the alkyl halide. nih.govscienceinfo.com The resulting quaternary ammonium salts are permanently charged, regardless of the pH of their solution. wikipedia.org

Starting AmineAlkylating AgentIntermediate ProductFinal Product
Methyl(4-methylpentyl)amineMethyl IodideDimethyl(4-methylpentyl)amineTrimethyl(4-methylpentyl)ammonium iodide

Acylation and Other Amine Functionalization Reactions

The nucleophilic nitrogen of methyl(4-methylpentyl)amine can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. chemguide.co.uk For example, the reaction with acetyl chloride would yield N-methyl-N-(4-methylpentyl)acetamide. This reaction is typically rapid and exothermic.

In this acylation reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride).

Beyond simple acylation, the secondary amine functionality can participate in a range of other functionalization reactions, allowing for the introduction of diverse structural motifs.

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are integral to the development of modern synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of secondary amines like methyl(4-methylpentyl)amine, several green strategies offer significant advantages over traditional methods, such as N-alkylation with alkyl halides, which often generate stoichiometric amounts of salt waste.

One of the most prominent green methods is the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgresearchgate.netacs.org This atom-economical process involves the temporary removal of hydrogen from an alcohol to form an aldehyde intermediate. The aldehyde then reacts with a primary amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the secondary amine, with water as the sole byproduct. rsc.orgresearchgate.net This approach is highly sustainable, especially when the alcohol starting materials can be derived from renewable biomass. rsc.org

Various catalytic systems have been developed to facilitate this transformation, utilizing both precious and non-precious metals. Ruthenium and iridium-based homogeneous catalysts have shown high efficacy in the N-alkylation of amines with alcohols. osti.govacs.org More recently, a focus on cost-effective and earth-abundant metals has led to the development of catalysts based on iron, nickel, and copper. researchgate.netacs.orgrsc.org For instance, an in situ generated nickel-based catalyst has demonstrated high activity for the N-alkylation of various amines with a broad range of alcohols. rsc.org Heterogeneous catalysts, such as copper on silica (B1680970) or titanium hydroxide (B78521), offer the additional benefits of easy separation and reusability, further enhancing the green credentials of the process. researchgate.netresearchgate.net

Reductive amination of carbonyl compounds is another key green strategy. wikipedia.orgresearchgate.net This can be performed in a one-pot reaction where a carbonyl compound and an amine react in the presence of a reducing agent. wikipedia.org Catalytic hydrogenation is a preferred method as it is highly atom-economical. wikipedia.org Catalysts based on platinum, palladium, or nickel are commonly employed. wikipedia.org The direct reductive amination of ketones and aldehydes avoids the isolation of the imine intermediate, streamlining the process. researchgate.net

Below is a comparative overview of different catalytic approaches for the synthesis of secondary amines, highlighting their green chemistry aspects.

Catalytic StrategyCatalyst TypeKey AdvantagesAtom EconomyByproducts
Borrowing Hydrogen Homogeneous (Ru, Ir, Fe, Ni)High activity and selectivity, mild reaction conditions. osti.govacs.orgrsc.orgExcellentWater rsc.org
Heterogeneous (Cu/SiO₂, Ti(OH)₄)Catalyst recyclability, ease of product separation. researchgate.netresearchgate.netExcellentWater
Reductive Amination Heterogeneous (Pt, Pd, Ni)High efficiency, potential for continuous flow processes. wikipedia.orgHighMinimal

Stereochemical Control and Enantioselective Synthesis of Related Amines

Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of amines is of paramount importance. As methyl(4-methylpentyl)amine is a chiral molecule, achieving stereochemical control during its synthesis is a critical consideration.

Asymmetric Hydrogenation of Imines

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This method boasts excellent atom economy, making it a highly sustainable and green strategy. nih.govacs.org The success of this approach relies heavily on the design of chiral catalysts, typically transition metal complexes with chiral ligands. nih.govacs.org Iridium, rhodium, and ruthenium complexes containing chiral phosphine (B1218219) ligands have been extensively studied and have shown excellent enantioselectivity in the hydrogenation of a wide variety of imines. nih.govacs.orgacs.org For instance, iridium catalysts have been effectively used for the asymmetric hydrogenation of N-alkyl imines. nih.gov The development of catalysts based on more abundant metals like iron and nickel is an active area of research to further improve the sustainability of this method. nih.gov

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for stereochemical control. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral amines, pseudoephedrine is a commonly used chiral auxiliary. wikipedia.org For example, in a synthesis of a structurally similar compound, (S)-4,4-dimethyl-2-pentylamine hydrochloride, (R)-tert-butyl sulfinamide was used as a chiral auxiliary. google.com The sulfinamide reacts with an aldehyde to form an imine, which then undergoes a diastereoselective addition of a Grignard reagent. Subsequent removal of the auxiliary yields the chiral primary amine, which can then be N-methylated. google.com

Biocatalysis

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiopure amines. manchester.ac.uk Enzymes operate under mild conditions (physiological pH and temperature) and often exhibit exquisite stereoselectivity. manchester.ac.uk Several classes of enzymes are particularly useful for chiral amine synthesis:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source, producing chiral primary amines with high enantiomeric excess. rsc.orgfrontiersin.org

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor, generating a chiral amine. nih.gov

Imine Reductases (IREDs): These enzymes catalyze the reduction of pre-formed imines to their corresponding amines with high selectivity. manchester.ac.ukmdpi.com

These biocatalytic methods can often be combined in enzymatic cascades to perform multi-step syntheses in a single pot. nih.gov The application of biocatalysis can significantly improve the environmental footprint of a synthesis by reducing the need for protecting groups and harsh reagents. mdpi.com

The table below summarizes various approaches for the enantioselective synthesis of chiral amines.

MethodApproachKey FeaturesTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenation Transition metal catalysis with chiral ligands (e.g., Ir, Rh, Ru). nih.govacs.orgHigh atom economy, direct route to chiral amines. nih.govOften >90% nih.gov
Chiral Auxiliaries Temporary incorporation of a chiral group (e.g., pseudoephedrine, sulfinamides). wikipedia.orggoogle.comRobust and predictable stereocontrol. wikipedia.orgCan be very high, depending on the auxiliary and reaction conditions.
Biocatalysis Use of enzymes (e.g., AmDHs, TAs, IREDs). manchester.ac.ukrsc.orgfrontiersin.orgHigh stereoselectivity, mild and environmentally benign conditions. manchester.ac.ukOften >99% mdpi.com

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylpentyl Amine Hydrochloride

Elimination Reaction Mechanisms Relevant to Methyl(4-methylpentyl)amine (B2816225) Hydrochloride Derivatives

Elimination reactions are a key class of reactions for amines, particularly when they are converted into quaternary ammonium (B1175870) salts.

The Hofmann elimination is a process that converts a quaternary ammonium salt into a tertiary amine and an alkene. libretexts.org This reaction proceeds through an E2 mechanism. byjus.com First, Methyl(4-methylpentyl)amine would undergo exhaustive methylation, typically with an excess of methyl iodide, to form the quaternary ammonium iodide salt, (4-methylpentyl)trimethylammonium iodide. libretexts.orgwikipedia.org This salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming the quaternary ammonium hydroxide. wikipedia.orglibretexts.org

Upon heating, the hydroxide ion acts as a base and abstracts a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). byjus.com This leads to the formation of an alkene and the departure of a neutral tertiary amine as the leaving group. byjus.comwikipedia.org A key feature of the Hofmann elimination is the regioselectivity, which is governed by the "Hofmann rule." This rule states that the major product will be the least substituted (and generally less stable) alkene. wikipedia.orglibretexts.org This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the abstraction of a proton from the least sterically hindered β-carbon more favorable. byjus.comlibretexts.org

For the quaternary ammonium salt derived from Methyl(4-methylpentyl)amine, there are two types of β-hydrogens that can be removed. Abstraction of a proton from the methyl group attached to the nitrogen would lead to the formation of N,N-dimethyl-4-methylpentan-1-amine and ethene. Abstraction of a proton from the methylene (B1212753) group of the 4-methylpentyl chain would result in N,N-dimethyl-4-methylpentan-1-amine and propene. According to the Hofmann rule, the formation of the least substituted alkene, in this case, ethene, would be favored.

Table 3: Hofmann Elimination of (4-methylpentyl)trimethylammonium Hydroxide
ReactantConditionsMajor Alkene Product (Hofmann Product)Minor Alkene Product (Zaitsev Product)Amine Product
(4-methylpentyl)trimethylammonium hydroxideHeat (100-200 °C)EthenePropeneN,N-dimethyl-4-methylpentan-1-amine

Catalytic Reaction Mechanisms Applicable to Amine Transformations

Catalysis plays a crucial role in the transformation of amines. Various catalytic systems can be employed to achieve specific chemical conversions. For secondary amines like Methyl(4-methylpentyl)amine, catalytic processes can facilitate reactions such as N-alkylation and reductive amination.

For example, the reductive amination of aldehydes and ketones with a secondary amine in the presence of a reducing agent and a catalyst is a common method for synthesizing tertiary amines. This process typically involves the formation of an enamine intermediate from the secondary amine and the carbonyl compound, which is then reduced in situ.

Catalytic hydrogenation can also be employed for various transformations. For instance, if a derivative of Methyl(4-methylpentyl)amine containing an unsaturated bond were synthesized, this bond could be selectively reduced using a catalyst like palladium on carbon (Pd/C) and hydrogen gas. The choice of catalyst and reaction conditions is critical for achieving the desired selectivity and yield.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 4 Methylpentyl Amine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in unequivocally determining the molecular structure of a chemical compound. For Methyl(4-methylpentyl)amine (B2816225) hydrochloride, high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate and precise mass measurements, making it ideal for confirming the elemental and isotopic composition of a sample. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can achieve mass accuracy at sub-ppm levels, which is crucial for distinguishing between molecules with very similar nominal masses and for assigning definitive elemental compositions. longdom.org

For Methyl(4-methylpentyl)amine hydrochloride (C₇H₁₈ClN), HRMS is used to determine the exact mass of the protonated molecule [M+H]⁺. This experimental mass is then compared to the theoretically calculated monoisotopic mass. A close correlation between the measured and calculated mass confirms the molecular formula and, by extension, the molecular identity of the compound. delpharm.comchemrxiv.org This high level of accuracy is essential for the unambiguous identification of the analyte, especially in complex matrices or when differentiating from potential isomers. measurlabs.com The technique's ability to provide precise mass determination is a cornerstone in the structural elucidation of pharmaceutical compounds and related substances. longdom.org

Table 1: HRMS Data for Methyl(4-methylpentyl)amine Cation

ParameterValue
Molecular FormulaC₇H₁₈N⁺
Calculated Monoisotopic Mass [M+H]⁺116.1434 u
Observed Mass (Example)116.1432 u
Mass Error (Example)-1.72 ppm

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. msu.edulibretexts.org For an aliphatic amine like Methyl(4-methylpentyl)amine, both ¹H NMR and ¹³C NMR spectra yield critical data for confirming its structure. nih.govntu.edu.sg

In the ¹H NMR spectrum of an aliphatic amine, protons on carbons adjacent to the nitrogen atom (α-protons) are deshielded and typically resonate in the δ 2.2 to 2.9 ppm range. ntu.edu.sgjove.com The N-H proton of a secondary amine exhibits a broad signal that can appear over a wide chemical shift range (δ 0.5-5.0 ppm), with its exact position influenced by factors such as solvent, concentration, and temperature. ntu.edu.sglibretexts.org A key method for identifying the N-H proton signal is through a D₂O shake, where the labile amine proton exchanges with deuterium, causing its signal to disappear from the spectrum. ntu.edu.sglibretexts.org

In the ¹³C NMR spectrum, carbons directly bonded to the electronegative nitrogen atom (α-carbons) are deshielded and typically appear in the δ 30 to 60 ppm range. ntu.edu.sgjove.com The specific chemical shifts and splitting patterns observed in both ¹H and ¹³C NMR spectra allow for the complete assignment of the molecule's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl(4-methylpentyl)amine

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.4~36
N-CH₂~2.6~50
-CH₂- (adjacent to N-CH₂)~1.5~30
-CH₂- (adjacent to CH)~1.2~39
CH~1.6~28
CH(CH₃)₂~0.9~22
NHBroad, ~0.5-5.0N/A

Chromatographic Separation Techniques

Chromatography is essential for separating components of a mixture, assessing purity, and performing quantification. Gas and liquid chromatography are the primary methods used for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. nih.gov It is particularly useful for determining the purity of a substance and analyzing it within a mixture. For amine hydrochlorides, the sample is typically dissolved in a suitable solvent, and care must be taken as the choice of solvent can sometimes lead to the formation of artifacts. orientjchem.orgnih.gov For instance, using methanol (B129727) as an injection solvent can sometimes lead to the formation of condensation products with primary and secondary amines in the hot injector port. nih.govresearchgate.net

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. illinois.gov This hyphenated technique allows for both qualitative and quantitative analysis, making it invaluable for impurity profiling and confirming the identity of the main component. nih.govorientjchem.org

Table 3: Typical GC-MS Parameters for Amine Analysis

ParameterTypical Condition
ColumnHP-5ms (or equivalent)
Injector Temperature200-250 °C
Carrier GasHelium
Oven ProgramInitial temp 60°C, ramp to 250°C
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov However, simple aliphatic amines like Methyl(4-methylpentyl)amine lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. To overcome this, pre-column derivatization is commonly employed. thermofisher.com

This process involves reacting the amine with a labeling reagent to form a derivative that is easily detectable, often by UV or fluorescence detectors. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for this purpose. thermofisher.comnih.gov The derivatized sample is then injected into the HPLC system, where it is separated on a reversed-phase column (e.g., C18). researchgate.net The retention time is used for identification, and the peak area is proportional to the concentration, allowing for accurate quantification. nih.gov

Table 4: Example HPLC Derivatization and Detection

ParameterExample Condition
Derivatization Reagento-Phthalaldehyde (OPA) with a thiol
ColumnC18 Reversed-Phase
Mobile PhaseGradient of Acetonitrile and Water/Buffer
DetectionFluorescence (e.g., Ex: 230 nm, Em: 450 nm)

Capillary Electrophoresis (CE) for Amine Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org It offers advantages such as rapid analysis, high resolution, and minimal sample consumption, making it a valuable alternative to traditional chromatographic methods. aurorabiomed.com

In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. libretexts.orgaurorabiomed.com Since amines are basic compounds, they are positively charged in acidic buffers and will migrate towards the cathode at different rates, allowing for their separation. The technique is versatile and can be applied to a wide range of molecules, from small ions to large proteins. aurorabiomed.com Furthermore, by adding chiral selectors to the background electrolyte, CE can be effectively used for the enantiomeric separation of chiral amines. acs.orgmdpi.comnih.gov This capability is particularly important in pharmaceutical analysis where the different enantiomers of a drug can have distinct pharmacological activities.

Table 5: Key Features of Capillary Electrophoresis for Amine Analysis

FeatureDescription
Separation PrincipleDifferential migration of charged species in an electric field.
Common ModeCapillary Zone Electrophoresis (CZE). aurorabiomed.com
AdvantagesHigh efficiency, fast analysis, low sample/reagent consumption. acs.org
Application to AminesSeparation of protonated (positively charged) amines in an acidic buffer.
Chiral SeparationAchievable by adding chiral selectors (e.g., cyclodextrins) to the buffer. acs.orgnih.gov

Derivatization Strategies for Enhanced Analytical Detection

The quantitative and qualitative analysis of this compound, a secondary amine, often necessitates chemical derivatization prior to chromatographic analysis. This process involves chemically modifying the analyte to produce a derivative with improved properties for separation and detection. Derivatization is employed to increase the volatility and thermal stability of the compound for gas chromatography (GC), or to enhance detection by introducing a chromophoric or fluorophoric tag for liquid chromatography (LC). researchgate.netscienceopen.com Furthermore, derivatization can significantly improve ionization efficiency in mass spectrometry (MS) and is essential for the separation of enantiomers when using achiral chromatographic methods. nih.gov The primary strategies for derivatizing secondary amines like Methyl(4-methylpentyl)amine include acylation, silylation, and chiral derivatization.

Acylation

Acylation is a robust and widely used technique for the derivatization of primary and secondary amines. orgoreview.com The reaction involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the amine with a highly reactive carboxylic acid derivative such as an acid anhydride (B1165640) or an acid chloride. libretexts.org This process replaces the active hydrogen on the nitrogen atom, which reduces the polarity of the molecule, thereby increasing its volatility and improving its chromatographic peak shape in GC analysis. researchgate.net

Fluorinated anhydrides are particularly effective as they introduce electron-capturing groups, which dramatically enhances sensitivity for detectors like the electron capture detector (ECD) and for negative chemical ionization mass spectrometry. jfda-online.comregistech.com Common reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). The resulting fluoroacyl derivatives are more volatile and can be readily analyzed by GC-MS. jfda-online.com Another approach involves the use of chloroformates, such as propyl chloroformate, which react with primary and secondary amines to form carbamates, which are then extracted for GC analysis. phenomenex.com

Table 1: Common Acylation Reagents for Derivatization of Secondary Amines

Reagent Name Abbreviation Derivative Formed Key Advantages Primary Analytical Method
Trifluoroacetic Anhydride TFAA Trifluoroacetyl amide Highly volatile derivative, good for FID and MS detection. registech.com GC-MS, GC-FID
Pentafluoropropionic Anhydride PFPA Pentafluoropropionyl amide Increases volatility and ECD response. GC-ECD, GC-MS
Heptafluorobutyric Anhydride HFBA Heptafluorobutyryl amide Excellent for trace analysis due to high ECD sensitivity. registech.com GC-ECD, GC-MS
Propyl Chloroformate Propyl carbamate Rapid reaction at room temperature; derivative is easily extractable. phenomenex.com GC-MS, GC-FID
Benzoyl Chloride Benzoyl amide Forms stable derivatives; enhances detectability for LC-MS. acs.orgrsc.org HPLC-UV, LC-MS

Silylation

Silylation involves replacing the active hydrogen of the amine with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. wikipedia.org This derivatization technique effectively decreases the polarity and hydrogen-bonding capacity of the amine, leading to a significant increase in volatility and thermal stability, which is crucial for successful GC analysis. nih.gov

A variety of silylating reagents are available, with differing reactivity. For secondary amines, which can be more difficult to derivatize than primary amines, stronger silyl donors are often required. thomassci.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing secondary amines. covachem.comgreyhoundchrom.com The reaction byproducts of these reagents are neutral and volatile, minimizing interference during chromatographic analysis. greyhoundchrom.com To enhance the reactivity for particularly hindered secondary amines, a catalyst such as trimethylchlorosilane (TMCS) is often added to the silylating reagent in small amounts (e.g., 1%). thomassci.comgreyhoundchrom.com Another class of reagents, silylamines, are also effective for derivatizing amines. researchgate.net

Table 2: Common Silylation Reagents for Derivatization of Secondary Amines

Reagent Name Abbreviation Silyl Group Key Advantages Primary Analytical Method
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Powerful TMS donor; volatile byproducts. thomassci.com Often used with TMCS for secondary amines. thomassci.com GC-MS
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Most volatile TMS amide; can derivatize amine hydrochlorides directly. greyhoundchrom.com GC-MS
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-Butyldimethylsilyl (TBDMS) Forms TBDMS derivatives that are very stable and give characteristic mass spectra (M-57 ion). greyhoundchrom.com GC-MS
N,N-bis(trimethylsilyl)acetamide BSA Trimethylsilyl (TMS) Strong silylating agent and a good solvent for many compounds. wikipedia.orgthomassci.com GC-MS

Chiral Derivatization

For chiral molecules like Methyl(4-methylpentyl)amine, which may exist as a mixture of enantiomers, chiral derivatization is a critical strategy. This approach converts the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.net Diastereomers possess different physical properties and can therefore be separated and quantified using standard, non-chiral chromatographic columns (either GC or HPLC). researchgate.net

Several types of CDAs are effective for secondary amines. Reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) react with primary and secondary amines to form fluorescent thiourea (B124793) derivatives, which are suitable for highly sensitive detection. nih.gov For GC-MS applications, chiral chloroformates such as heptafluorobutyl chloroformate can be used to create diastereomeric derivatives of secondary amino acids, a principle applicable to other chiral secondary amines. nih.gov Other notable reagents include Marfey's reagent and 9-fluorenylmethyl chloroformate (FMOC-Cl), which are versatile for amine derivatization and can be used for chiral separations. nih.gov

Table 3: Selected Chiral Derivatization Agents (CDAs) for Amines

Reagent Name Abbreviation Derivative Type Analytical Method
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) FDAA Diastereomeric amides HPLC-UV, LC-MS
9-Fluorenylmethyl Chloroformate FMOC-Cl Diastereomeric carbamates HPLC-UV/Fluorescence, LC-MS scienceopen.comnih.gov
Heptafluorobutyl Chloroformate HFBCF Diastereomeric amides Chiral GC-MS nih.gov
NBD-PyNCS / DBD-PyNCS Fluorescent diastereomeric thioureas HPLC-Fluorescence, LC-MS nih.gov
p-Toluenesulfonyl chloride TsCl Diastereomeric sulfonamides LC-MS/MS mdpi.com

Derivatization for Enhanced LC-MS Detection

While derivatization for GC focuses on increasing volatility, for LC-MS, the goals are often to improve chromatographic retention, enhance ionization efficiency, and increase detection sensitivity. nih.gov Since Methyl(4-methylpentyl)amine lacks a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection.

Reagents like Dansyl chloride react with primary and secondary amines to form highly fluorescent and stable sulfonamide derivatives that ionize efficiently in electrospray ionization (ESI) mass spectrometry. nih.govthermofisher.com Similarly, benzoyl chloride can be used to derivatize amines, improving their retention on reversed-phase columns and enhancing their detectability. acs.org Other reagents, such as 7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) chloride and fluoride, also react with secondary amines to produce fluorescent adducts. thermofisher.com These strategies allow for the sensitive quantification of amines in complex matrices using LC-MS or HPLC with fluorescence detection. nih.gov

Table 4: Derivatization Reagents for Enhanced LC-Based Detection of Secondary Amines

Reagent Name Abbreviation Key Advantages Detection Method
Dansyl Chloride Dns-Cl Forms highly fluorescent and stable derivatives with good ionization efficiency. nih.govthermofisher.com HPLC-Fluorescence, LC-MS
9-Fluorenylmethyl Chloroformate FMOC-Cl Reacts rapidly to form fluorescent derivatives. scienceopen.com HPLC-Fluorescence, LC-MS
Benzoyl Chloride BC Improves chromatographic retention and ionization efficiency; reagent is inexpensive. acs.orgrsc.org HPLC-UV, LC-MS
7-Nitrobenz-2-Oxa-1,3-Diazole Chloride/Fluoride NBD-Cl/F Reacts with secondary amines to form fluorescent products. thermofisher.com HPLC-Fluorescence
p-Toluenesulfonyl chloride TsCl Creates stable derivatives with high reactivity towards amines. mdpi.com LC-MS/MS

Theoretical and Computational Studies on Methyl 4 Methylpentyl Amine Hydrochloride

Molecular Modeling Approaches for Conformational Analysis

Conformational analysis is a cornerstone of molecular modeling, aimed at identifying the energetically preferred three-dimensional arrangements of a molecule. ijpsr.com For a flexible molecule like Methyl(4-methylpentyl)amine (B2816225) hydrochloride, which possesses multiple rotatable single bonds, a multitude of conformations are possible. Understanding the distribution of these conformers is crucial as it can influence the molecule's physical properties and its interactions with its environment.

Molecular mechanics (MM) force fields are commonly employed for an initial, broad exploration of the conformational space. These methods offer a computationally efficient way to sample a large number of potential structures. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), can be used to refine the geometries and relative energies of the most stable conformers identified by molecular mechanics. nih.gov

For Methyl(4-methylpentyl)amine hydrochloride, the key degrees of freedom include the rotation around the C-C bonds of the pentyl chain and the C-N bond. The protonation of the amine group introduces electrostatic interactions that will significantly influence the preferred conformations, particularly through potential intramolecular hydrogen bonding with the chloride counter-ion.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C3-C4-C5-N)Relative Energy (kcal/mol)Computational Method
A (Anti)180°0.00DFT (B3LYP/6-31G)
B (Gauche)60°0.85DFT (B3LYP/6-31G)
C (Gauche)-60°0.88DFT (B3LYP/6-31G)
D (Eclipsed)4.50DFT (B3LYP/6-31G)

Note: This data is illustrative and represents typical energy differences for such rotational barriers.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its structure, stability, and reactivity. northwestern.edulsu.edu For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of electronic properties. taylorfrancis.com

The protonation of the amine nitrogen leads to a formal positive charge, which is delocalized across the molecule. The distribution of this charge can be quantified through population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis. The results of such analyses would highlight the electron-withdrawing effect of the ammonium (B1175870) group on the adjacent alkyl chain.

Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. In the context of the hydrochloride salt, the chloride ion will have its own set of molecular orbitals that could potentially interact with those of the protonated amine.

Table 2: Calculated Electronic Properties of Methyl(4-methylpentyl)amine Cation

PropertyValueComputational Method
HOMO Energy-8.2 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy1.5 eVDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap9.7 eVDFT (B3LYP/6-311++G(d,p))
Dipole Moment2.1 DDFT (B3LYP/6-311++G(d,p))

Note: These values are hypothetical and serve to illustrate the outputs of quantum chemical calculations.

The reactivity of the molecule can be further explored by mapping the molecular electrostatic potential (MEP). The MEP would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For the protonated amine, the region around the ammonium group would be strongly positive, signifying its role as an electron acceptor in potential interactions.

Prediction of Molecular Interactions and Binding Affinities (Non-Clinical Context)

In a non-clinical context, computational methods can be used to predict how this compound might interact with other molecules or surfaces. These non-covalent interactions are crucial in a variety of chemical and material science applications. numberanalytics.com The primary interaction motifs for this molecule would be hydrogen bonding and ion-pairing involving the protonated amine and the chloride ion, as well as van der Waals interactions involving the alkyl chain.

Molecular docking simulations could be employed to predict the preferred binding orientation and affinity of this compound to a model receptor or a surface. columbia.edu These simulations typically use a scoring function to estimate the free energy of binding. More rigorous, albeit computationally expensive, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions of binding affinities. researchgate.net

For instance, one could computationally investigate the interaction of this compound with a model hydrophobic surface. The results would likely show the alkyl chain preferentially interacting with the surface via van der Waals forces, while the charged ammonium group would orient itself towards a more polar environment if available.

Table 3: Predicted Interaction Energies with Model Systems (Hypothetical)

Interacting SystemPredominant Interaction TypePredicted Binding Affinity (kcal/mol)Computational Method
Water MoleculeHydrogen Bonding, Ion-Dipole-15.2Molecular Dynamics with FEP
Graphene Sheetvan der Waals, π-cation-8.5DFT with dispersion correction
Cyclodextrin CavityHydrophobic, van der Waals-5.1Docking with MM/GBSA

Note: The data presented is for illustrative purposes to demonstrate the potential outcomes of such predictive studies.

These computational approaches, from molecular mechanics to high-level quantum chemical calculations and molecular simulations, provide a comprehensive theoretical framework for characterizing this compound at the molecular level. While these studies are predictive in nature, they offer valuable insights that can guide and complement future experimental investigations.

Applications in Scientific Research and Specialized Chemical Fields Excluding Clinical and Industrial Mass Production

Utility as a Reagent in Organic Synthesis

In the landscape of organic synthesis, secondary amines are fundamental building blocks and reagents. Methyl(4-methylpentyl)amine (B2816225) hydrochloride, as a stable salt, can be readily converted to its free amine form, Methyl(4-methylpentyl)amine, for use in various chemical transformations. The free amine is a moderately strong base and a good nucleophile, making it suitable for a range of reactions.

While specific, high-yield named reactions prominently featuring this exact amine are not extensively documented in mainstream literature, its structural motifs suggest its utility in reactions such as:

N-Alkylation and N-Arylation: As a nucleophile, it can react with alkyl or aryl halides to form tertiary amines.

Amide Formation: It can be acylated by reacting with acyl chlorides or anhydrides to produce amides.

Mannich-type Reactions: Secondary amines are crucial components in Mannich reactions, which form carbon-carbon bonds and are instrumental in the synthesis of various complex nitrogen-containing compounds.

Formation of Enamines: It can react with ketones or aldehydes to form enamines, which are versatile intermediates in organic synthesis, enabling, for instance, the alkylation of carbonyl compounds at the α-position.

Role as an Intermediate in the Synthesis of Complex Chemical Entities

The structure of Methyl(4-methylpentyl)amine makes it a valuable intermediate in the synthesis of more complex molecules. Its incorporation into a larger molecular framework can be a key step in multi-step synthetic pathways. For instance, a patent for the synthesis of Tapentadol, a centrally acting analgesic, describes the use of a similarly structured compound, (3R,3R)-3-(3-methoxyphenyl)-2-methyl-pentyl)-methyl-amine, as a crucial intermediate. While not the exact compound, this highlights the role of such substituted pentylamine derivatives in the synthesis of pharmacologically active molecules.

The synthesis of novel chemical entities for research purposes, such as probes for biological systems or new materials, may involve the use of Methyl(4-methylpentyl)amine as a precursor to introduce a specific lipophilic side chain and a nitrogen atom at a desired position.

Contribution to the Study of Organic Reaction Mechanisms

The study of organic reaction mechanisms often employs model compounds to elucidate reaction pathways, kinetics, and the influence of steric and electronic effects. Secondary amines like Methyl(4-methylpentyl)amine can serve as model substrates or catalysts in such studies. For example, research into the mechanism of the Mannich reaction has utilized various secondary amines to understand how their structure affects the stability of the intermediate iminium ions and, consequently, the reaction's efficiency. The steric bulk of the 4-methylpentyl group in Methyl(4-methylpentyl)amine could be a variable of interest in studies comparing the reactivity of different secondary amines.

Application as a Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, particularly in chromatography and mass spectrometry, reference standards are essential for the accurate identification and quantification of substances. While there is no widespread documentation of Methyl(4-methylpentyl)amine hydrochloride as a commercially available, certified reference standard for a broad range of applications, it can be synthesized and used as an internal or external standard in the development of specific analytical methods. For example, if a research project involves the synthesis and analysis of a series of related N-methylated amines, this compound could be used to calibrate instruments and validate the analytical procedure.

Research into Cellular Interactions and Molecular Biology (In Vitro)

The interaction of small molecules with biological systems is a cornerstone of chemical biology and drug discovery research. Amines, being common functional groups in bioactive molecules, are often part of compounds studied for their effects on cells in vitro. While specific in vitro studies focusing solely on Methyl(4-methylpentyl)amine are not prominent in the literature, it could be used as a tool compound in several research contexts. For instance, it could serve as a negative control in studies investigating the biological activity of more complex amines, or it could be used to study the transport of small amine-containing molecules across cell membranes. Its lipophilic character, conferred by the hydrocarbon chain, combined with the polar amine group, gives it amphiphilic properties that might be of interest in studies of membrane interactions.

Development of Novel Separating Agents for Metal Ions

Amines are known to act as ligands that can coordinate with metal ions, a property that is exploited in the field of separation chemistry. High molecular weight amines have been extensively studied as extracting agents for the separation of metal ions from aqueous solutions. While Methyl(4-methylpentyl)amine is a relatively small molecule, the principles of its interaction with metal ions are the same. In specialized research settings, it could be investigated for its ability to selectively form complexes with certain metal ions. The nitrogen atom's lone pair of electrons can donate to a metal center, and the structure of the amine can influence the stability and selectivity of the resulting metal complex. Research in this area could involve modifying the structure of Methyl(4-methylpentyl)amine to enhance its affinity and selectivity for specific metal ions, potentially leading to the development of new extraction or sequestration agents for niche applications.

Future Directions and Emerging Research Avenues for Methyl 4 Methylpentyl Amine Hydrochloride

Development of Novel Synthetic Methodologies

Currently, detailed and novel synthetic methodologies specifically published for Methyl(4-methylpentyl)amine (B2816225) hydrochloride are not readily found in peer-reviewed literature. Chemical suppliers list the compound, which indicates that synthesis routes exist; however, research focused on optimizing these routes for efficiency, cost-effectiveness, stereoselectivity, or green chemistry principles is not apparent. bldpharm.com

Future research could focus on:

Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of Methyl(4-methylpentyl)amine hydrochloride. This would be crucial if the biological activity is found to be stereospecific.

Flow Chemistry Approaches: Designing continuous flow processes for the synthesis, which could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods.

Potential Starting Materials for Synthesis
Reactant TypePotential Starting MaterialReaction
Carbonyl Compound4-methylpentanal (B1672222)Reductive Amination
Alkyl Halide1-halo-4-methylpentaneNucleophilic Substitution

Advanced Mechanistic Studies

Detailed mechanistic studies concerning the formation or chemical behavior of this compound have not been prominently featured in the scientific literature. A deeper understanding of its reaction kinetics, intermediates, and transition states could pave the way for more controlled and efficient synthetic processes.

Emerging research avenues in this area could include:

Kinetic Analysis: Performing kinetic studies of its synthesis to understand the rate-determining steps and the influence of various parameters like temperature, pressure, and catalyst loading.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., FTIR, NMR) to identify and characterize transient intermediates formed during its synthesis.

Isotopic Labeling Studies: Employing isotopic labeling to trace the pathways of atoms throughout the reaction mechanism, providing unambiguous evidence for proposed mechanistic routes.

Expansion of Non-Clinical Biological Applications

There is a significant lack of published data on the biological activities and potential non-clinical applications of this compound. While related amine compounds have been investigated for various pharmacological properties, this specific molecule remains largely uncharacterized.

Future research should be directed towards:

Screening for Bioactivity: Conducting broad-based screening assays to determine if the compound exhibits any antimicrobial, antifungal, antiviral, or anticancer properties.

Receptor Binding Assays: Investigating the interaction of the compound with various receptors, ion channels, and enzymes to identify potential molecular targets. The structural similarity to other biologically active amines suggests this could be a fruitful area of investigation.

Use as a Synthetic Building Block: Exploring its utility as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic value.

Integration with Modern Computational Chemistry Techniques

No specific computational or theoretical chemistry studies on this compound were identified in the available literature. Computational modeling offers a powerful, resource-efficient way to predict the properties and behavior of molecules.

Future computational research could provide valuable insights by:

Predicting Physicochemical Properties: Using Density Functional Theory (DFT) and other quantum mechanical methods to calculate and predict properties such as molecular geometry, vibrational frequencies, and electronic structure.

Molecular Docking Simulations: Performing docking studies to predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental screening efforts.

Reaction Mechanism Modeling: Simulating proposed synthetic routes to calculate activation energies and transition state geometries, which can aid in the design of more efficient synthetic pathways and the selection of optimal catalysts.

Potential Computational Research Areas
Computational TechniqueResearch GoalPotential Impact
Density Functional Theory (DFT)Predict molecular structure and propertiesGuide experimental characterization
Molecular DockingIdentify potential biological targetsFocus non-clinical screening efforts
Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzymatic interactionsElucidate potential mechanisms of action

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.